Wkkelrdayreaqqlvqrvpkmknkprs

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

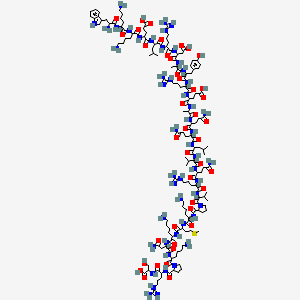

Structure

2D Structure

Properties

Molecular Formula |

C153H256N50O41S |

|---|---|

Molecular Weight |

3484.0 g/mol |

IUPAC Name |

5-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[2-[[6-amino-1-[[1-[[6-amino-1-[[4-amino-1-[[6-amino-1-[2-[[5-carbamimidamido-1-[(1-carboxy-2-hydroxyethyl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C153H256N50O41S/c1-78(2)70-105(195-136(230)102(51-56-118(212)213)188-127(221)91(33-15-20-59-155)181-126(220)90(32-14-19-58-154)180-124(218)88(159)73-85-76-176-89-31-13-12-30-87(85)89)140(234)184-95(38-25-64-173-151(166)167)131(225)198-109(75-119(214)215)139(233)178-83(10)123(217)194-107(72-84-43-45-86(205)46-44-84)141(235)185-94(37-24-63-172-150(164)165)129(223)187-101(50-55-117(210)211)125(219)177-82(9)122(216)179-98(47-52-113(160)206)133(227)186-99(48-53-114(161)207)135(229)196-106(71-79(3)4)143(237)200-120(80(5)6)146(240)192-100(49-54-115(162)208)134(228)183-97(40-27-66-175-153(170)171)138(232)201-121(81(7)8)148(242)203-68-29-42-112(203)145(239)190-93(35-17-22-61-157)128(222)189-103(57-69-245-11)137(231)182-92(34-16-21-60-156)130(224)197-108(74-116(163)209)142(236)193-104(36-18-23-62-158)147(241)202-67-28-41-111(202)144(238)191-96(39-26-65-174-152(168)169)132(226)199-110(77-204)149(243)244/h12-13,30-31,43-46,76,78-83,88,90-112,120-121,176,204-205H,14-29,32-42,47-75,77,154-159H2,1-11H3,(H2,160,206)(H2,161,207)(H2,162,208)(H2,163,209)(H,177,219)(H,178,233)(H,179,216)(H,180,218)(H,181,220)(H,182,231)(H,183,228)(H,184,234)(H,185,235)(H,186,227)(H,187,223)(H,188,221)(H,189,222)(H,190,239)(H,191,238)(H,192,240)(H,193,236)(H,194,217)(H,195,230)(H,196,229)(H,197,224)(H,198,225)(H,199,226)(H,200,237)(H,201,232)(H,210,211)(H,212,213)(H,214,215)(H,243,244)(H4,164,165,172)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175) |

InChI Key |

QYWJBYYWQATYFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)N |

Origin of Product |

United States |

Contextualizing G Protein Coupled Receptor Kinase 2 Grk2 and G Protein βγ Subunits in Signal Transduction

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to cellular responses. nih.gov The activation of these receptors leads to the activation of heterotrimeric G proteins, which consist of α, β, and γ subunits. nih.gov Upon activation, the Gα subunit releases GDP, binds GTP, and dissociates from the Gβγ dimer. nih.gov Both the Gα-GTP and the Gβγ complex can then interact with and regulate the activity of various downstream effector proteins, such as enzymes and ion channels. nih.govresearchgate.net

G protein-coupled receptor kinase 2 (GRK2), also known as β-adrenergic receptor kinase 1 (βARK1), is a key enzyme that phosphorylates agonist-occupied GPCRs. pnas.orgmybiosource.com This phosphorylation event initiates a process called desensitization, where the receptor's ability to signal is attenuated, preventing overstimulation. pnas.org For GRK2 to efficiently recognize and phosphorylate its target receptors, it often requires interaction with the G protein βγ subunits that have been liberated following G protein activation. wikipedia.org This interaction anchors GRK2 to the plasma membrane where the receptors are located. wikipedia.org The Gβγ subunits themselves are crucial signaling molecules, directly modulating the function of a multitude of effector proteins. researchgate.netpnas.org

Biochemical and Structural Aspects of Wkkelrdayreaqqlvqrvpkmknkprs

Amino Acid Sequence Elucidation and Significance: WKKELRDAYREAQQLVQRVPKMKNKPRS

The compound this compound is a 28-amino acid polypeptide. arvojournals.orgnih.gov The process of determining the precise order of these amino acids is known as amino acid sequencing. rapidnovor.com Understanding this sequence is crucial as it dictates the protein's structure and, consequently, its function. rapidnovor.comopenaccessjournals.com The specific arrangement of the 28 residues in this compound allows it to act as a potent and specific inhibitor of the G protein βγ (Gβγ) subunit complex. rndsystems.comtocris.comnih.gov

This polypeptide is widely used in cellular studies as a Gβγ antagonist. medchemexpress.comrndsystems.comtocris.com By introducing this peptide into cells, researchers can effectively block Gβγ-mediated signaling pathways, allowing them to elucidate the specific roles of this complex in various cellular processes. arvojournals.orgnih.gov Its significance lies in its ability to selectively prevent Gβγ from activating its downstream effectors, such as G protein-coupled receptor kinase 2 (GRK2). medchemexpress.comtocris.com

Table 1: Amino Acid Sequence of this compound This table details the 28 amino acid residues that constitute the polypeptide.

| Position | 1-Letter Code | 3-Letter Code | Amino Acid Name |

|---|---|---|---|

| 1 | W | Trp | Tryptophan |

| 2 | K | Lys | Lysine |

| 3 | K | Lys | Lysine |

| 4 | E | Glu | Glutamic Acid |

| 5 | L | Leu | Leucine |

| 6 | R | Arg | Arginine |

| 7 | D | Asp | Aspartic Acid |

| 8 | A | Ala | Alanine (B10760859) |

| 9 | Y | Tyr | Tyrosine |

| 10 | R | Arg | Arginine |

| 11 | E | Glu | Glutamic Acid |

| 12 | A | Ala | Alanine |

| 13 | Q | Gln | Glutamine |

| 14 | Q | Gln | Glutamine |

| 15 | L | Leu | Leucine |

| 16 | V | Val | Valine |

| 17 | Q | Gln | Glutamine |

| 18 | R | Arg | Arginine |

| 19 | V | Val | Valine |

| 20 | P | Pro | Proline |

| 21 | K | Lys | Lysine |

| 22 | M | Met | Methionine |

| 23 | K | Lys | Lysine |

| 24 | N | Asn | Asparagine |

| 25 | K | Lys | Lysine |

| 26 | P | Pro | Proline |

| 27 | R | Arg | Arginine |

Post-Translational Modifications: N-Terminal Acylation and C-Terminal Amidation

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which can significantly alter their function, stability, and localization. wikipedia.orgnih.gov The synthetic peptide this compound is typically produced with two specific PTMs: N-terminal acylation and C-terminal amidation. arvojournals.orgnih.gov

N-terminal acylation involves the addition of an acyl group (commonly an acetyl group) to the alpha-amino group of the first amino acid (Tryptophan in this case). nih.govresearchgate.net This modification can protect the peptide from rapid degradation by serum proteases, thereby extending its functional half-life. cem.de C-terminal amidation is the conversion of the C-terminal carboxyl group to an amide. nih.gov This modification removes the negative charge of the carboxyl group and is often crucial for the biological activity of peptide hormones and neuropeptides. nih.govjmb.or.kr For membrane-active peptides, amidation can enhance interaction with cell membranes and increase structural stability. nih.govbiorxiv.org In the context of this compound, these modifications are critical for its efficacy as a Gβγ sequestrant in cellular experiments. arvojournals.orgnih.gov

Table 2: Post-Translational Modifications of this compound This table summarizes the key modifications applied to the synthetic peptide and their functional significance.

| Modification | Location | Description | Functional Significance |

|---|---|---|---|

| N-Terminal Acylation | Alpha-amino group of the N-terminal Tryptophan | Covalent attachment of an acyl group. nih.gov | Increases peptide stability by preventing enzymatic degradation. cem.de |

Structural Basis for Gβγ Interaction: Correspondence to the Gβγ-Binding Domain of GRK2

The inhibitory action of this compound stems from its identity as a peptide that corresponds to the Gβγ-binding domain of G protein-coupled receptor kinase 2 (GRK2), also known as β-adrenergic receptor kinase 1 (βARK1). rndsystems.comnih.govnih.gov GRK2 is a key enzyme in the desensitization of GPCRs, a process that is initiated by the phosphorylation of activated receptors. acs.orgfigshare.com

The recruitment of GRK2 to the plasma membrane and its subsequent activation are facilitated by its interaction with free Gβγ subunits released upon GPCR activation. acs.orgfrontiersin.org This interaction occurs via a specific Gβγ-binding site located within the C-terminal pleckstrin homology (PH) domain of GRK2. acs.orgpnas.orgnih.gov The sequence this compound specifically mimics a portion of this domain (residues 643-670 of βARK1). nih.gov

By acting as a structural mimic, the peptide competitively binds to free Gβγ subunits in the cell. arvojournals.orgnih.gov This sequestration prevents Gβγ from binding to and activating its native effectors, including GRK2 itself. tocris.comnih.gov This mechanism effectively uncouples GPCR activation from Gβγ-dependent downstream signaling events, making the peptide a powerful tool for studying these pathways. arvojournals.orgnih.gov The crystal structure of the GRK2-Gβγ complex has provided detailed insights into this interaction, confirming the central role of the C-terminal domain in Gβγ binding. acs.orgfrontiersin.org

Table 3: Comparison of the Peptide and the GRK2 Gβγ-Binding Domain This table highlights the relationship between the synthetic peptide and its biological counterpart.

| Feature | This compound Peptide | GRK2 (βARK1) Protein |

|---|---|---|

| Identity | Synthetic 28-mer polypeptide. nih.gov | G protein-coupled receptor kinase 2. acs.org |

| Corresponding Region | Full sequence. | Amino acids 643-670 of the Gβγ-binding domain. nih.gov |

| Location of Binding Site | N/A | C-terminal pleckstrin homology (PH) domain. acs.orgpnas.org |

| Function | Binds to and sequesters Gβγ subunits, acting as a cellular antagonist. medchemexpress.comrndsystems.com | Binds to Gβγ subunits, leading to its recruitment to the membrane and activation. acs.orgfrontiersin.org |

| Interaction with Gβγ | Competitive inhibitor of Gβγ-protein interactions. nih.gov | Natural binding partner for Gβγ-mediated signaling. pnas.org |

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| GRK2i |

| G protein βγ (Gβγ) |

| G protein-coupled receptor kinase 2 (GRK2) |

| β-adrenergic receptor kinase 1 (βARK1) |

| Tryptophan |

| Lysine |

| Glutamic Acid |

| Leucine |

| Arginine |

| Aspartic Acid |

| Alanine |

| Tyrosine |

| Glutamine |

| Valine |

| Proline |

| Methionine |

| Asparagine |

Molecular Mechanism of Action of Wkkelrdayreaqqlvqrvpkmknkprs

Specific Inhibition of Gβγ Activation of GRK2

The polypeptide with the sequence WKKELRDAYREAQQLVQRVPKMKNKPRS, also known as GRK2i, functions as a potent and specific inhibitor of G protein-coupled receptor kinase 2 (GRK2). medchemexpress.comrndsystems.comtocris.com Its mechanism of action is centered on its ability to specifically block the activation of GRK2 by G protein βγ (Gβγ) subunits. medchemexpress.comrndsystems.comtocris.commedchemexpress.com

G protein-coupled receptors (GPCRs) are a vast family of cell surface receptors that, upon activation by external stimuli, trigger intracellular signaling cascades. scbt.comwikipedia.orgwikipedia.org This process involves the dissociation of heterotrimeric G proteins into Gα and Gβγ subunits. wikipedia.org The freed Gβγ subunits can then interact with and modulate the activity of various downstream effector proteins, including GRK2. wjgnet.comnih.gov GRK2, a cytosolic kinase, is recruited to the plasma membrane upon GPCR activation, where it phosphorylates the activated receptor, leading to its desensitization and the attenuation of the signal. scbt.compatsnap.comfrontiersin.org The binding of Gβγ to GRK2 is a crucial step for the kinase's translocation to the membrane and its subsequent catalytic activity. nih.gov

The polypeptide this compound corresponds to the Gβγ-binding domain of GRK2. medchemexpress.comrndsystems.comnih.govnih.gov By mimicking this domain, the polypeptide competitively binds to Gβγ subunits, thereby preventing them from interacting with and activating GRK2. medchemexpress.comrndsystems.com This inhibitory action is highly specific to the Gβγ-mediated activation of GRK2.

Role as a Cellular Gβγ Antagonist

By sequestering Gβγ subunits, this compound acts as a cellular Gβγ antagonist. medchemexpress.comrndsystems.comtocris.combiocrick.com The Gβγ dimer is a critical signaling entity in its own right, influencing a multitude of cellular processes independently of the Gα subunit. wikipedia.org These include the regulation of ion channels, adenylyl cyclases, and phospholipase C, among other effectors. wikipedia.orgjneurosci.org

The antagonistic action of this compound is not limited to preventing GRK2 activation. By binding to Gβγ, it effectively reduces the pool of free Gβγ subunits available to interact with other downstream targets. For instance, research has demonstrated that this peptide can inhibit Gβγ-mediated signaling events such as the activation of specific potassium channels and the modulation of calcium channel activity. nih.govarvojournals.org Furthermore, it has been shown to play a role in processes like neurite outgrowth by interfering with the interaction between Gβγ and microtubules. nih.govbiocrick.com This broad-spectrum antagonism of Gβγ signaling highlights the polypeptide's utility as a research tool to dissect the diverse functions of Gβγ subunits in cellular physiology.

| Property | Detail | Reference |

|---|---|---|

| Sequence | This compound | rndsystems.comtocris.com |

| Molecular Formula | C153H256N50O41S | rndsystems.com |

| Molecular Weight | 3484.08 g/mol | rndsystems.com |

| Primary Function | GRK2 inhibitory polypeptide | medchemexpress.comrndsystems.com |

| Mechanism | Specifically inhibits Gβγ activation of GRK2 | medchemexpress.comrndsystems.comtocris.commedchemexpress.com |

| Secondary Role | Cellular Gβγ antagonist | medchemexpress.comrndsystems.comtocris.combiocrick.com |

Implications for Modulating G Protein Signal Transduction Pathways

The ability of this compound to selectively interfere with Gβγ signaling has significant implications for the modulation of G protein signal transduction pathways. rndsystems.comtocris.com G protein signaling is fundamental to a vast array of physiological processes, and its dysregulation is implicated in numerous diseases. wikipedia.orgpatsnap.comfrontiersin.org

By acting as a Gβγ antagonist, this polypeptide can effectively uncouple GPCRs from a major downstream signaling branch. This provides a powerful tool for researchers to investigate the specific contributions of Gβγ signaling to complex cellular responses. For example, in the context of opioid receptor signaling, inhibiting Gβγ can help to dissect the pathways leading to therapeutic effects versus adverse effects.

Furthermore, the specific inhibition of GRK2 activation has profound consequences. patsnap.com Elevated GRK2 activity is associated with conditions such as heart failure, where excessive desensitization of β-adrenergic receptors impairs cardiac function. nih.govnih.gov By preventing GRK2 activation, compounds like this compound can potentially restore normal receptor signaling. This highlights the therapeutic potential of targeting the Gβγ-GRK2 interaction.

The modulation of G protein signaling by this polypeptide also extends to pathways involving other effector enzymes like phosphoinositide 3-kinase (PI3K). nih.govtocris.comabmole.com Gβγ subunits are known to activate certain isoforms of PI3K, initiating another cascade of intracellular events. nih.gov By sequestering Gβγ, this compound can indirectly inhibit these PI3K-dependent pathways.

| Interacting Partner | Effect of Interaction | Downstream Consequence | Reference |

|---|---|---|---|

| Gβγ subunits | Binds to and sequesters Gβγ | Prevents Gβγ from activating GRK2 and other effectors | medchemexpress.comrndsystems.comtocris.com |

| GRK2 | Prevents Gβγ-mediated activation | Inhibition of GPCR phosphorylation and desensitization | medchemexpress.comrndsystems.comtocris.com |

| Microtubules | Disrupts Gβγ-microtubule interaction | Affects cellular morphology and neurite outgrowth | nih.govbiocrick.com |

| Potassium/Calcium Channels | Inhibits Gβγ-mediated modulation | Alters ion channel activity | nih.govarvojournals.org |

Applications and Contributions of Wkkelrdayreaqqlvqrvpkmknkprs in Biological Research

Modulation of G Protein-Coupled Receptor (GPCR) Signaling Systems

G protein-coupled receptors constitute a large family of transmembrane receptors that play a crucial role in cellular signaling. peptideatlas.org Research into the effects of WKKELRDAYREAQQLVQRVPKMKNKPRS would investigate its ability to act as a ligand or allosteric modulator for specific GPCRs, thereby influencing downstream signaling cascades.

Interrogation of Metabotropic Glutamate (B1630785) Receptor 8 (mGluR8) Activity

Studies in this area would focus on the interaction between this compound and mGluR8, a receptor involved in modulating neurotransmission. physoc.org Investigations would aim to determine if the peptide can activate or inhibit the receptor, and the subsequent effects on neuronal excitability.

Binding Affinity and Efficacy: Initial studies would likely involve radioligand binding assays to determine the affinity of this compound for mGluR8. Subsequent functional assays, such as measuring changes in cyclic AMP (cAMP) levels, would establish whether the peptide acts as an agonist, antagonist, or allosteric modulator.

Modulation of Synaptic Transmission: Electrophysiological recordings from neuronal preparations would be used to assess the impact of the peptide on synaptic events mediated by mGluR8. This could involve measuring changes in excitatory or inhibitory postsynaptic potentials.

Analysis of β-Adrenergic Receptor Pathways and L-type Ca2+ Channel Regulation

The β-adrenergic receptor pathway is fundamental in cardiovascular function, and its activation leads to the modulation of L-type Ca2+ channels. researchgate.netresearchgate.net Research concerning this compound in this context would explore its influence on this signaling axis.

Receptor Interaction: Similar to mGluR8, initial experiments would characterize the binding and functional effects of the peptide on β-adrenergic receptors.

Downstream Signaling: Investigations would measure the peptide's impact on adenylyl cyclase activity and subsequent cAMP production.

L-type Ca2+ Channel Current: Patch-clamp electrophysiology on cardiomyocytes would be employed to directly measure changes in L-type Ca2+ channel currents in the presence of the peptide, both in the basal state and following β-adrenergic stimulation.

Regulation of Cellular Ion Channel Activity

The direct or indirect modulation of ion channel activity is a key mechanism by which signaling molecules can influence cellular function. youtube.com This section would detail the effects of this compound on various ion channels.

Influence on Calcium Signaling in Photoreceptors

Calcium ions are critical second messengers in photoreceptor cells, playing a central role in light adaptation. nih.govcompomics.com Research would investigate whether this compound can alter calcium homeostasis in these specialized neurons.

Calcium Imaging: Using fluorescent Ca2+ indicators, studies would monitor intracellular calcium levels in photoreceptors in response to the peptide.

Electrophysiological Recordings: Recordings of light-evoked responses from photoreceptors would be analyzed to determine if the peptide alters key aspects of phototransduction that are known to be calcium-dependent.

Investigation of S-Like Potassium Conductance

The "S-like" potassium conductance is a type of potassium current that can be modulated by various signaling pathways. Research in this area would examine the effect of the peptide on this specific conductance.

Voltage-Clamp Analysis: Whole-cell voltage-clamp recordings would be utilized to isolate and characterize the S-like potassium current and determine how it is affected by the application of this compound. This would involve analyzing changes in current amplitude, voltage-dependence, and kinetics.

Impact on Kv7.4 and Native Vascular Kv7 Channel Activity

Kv7.4 channels are important regulators of vascular tone. pnas.org G-protein βγ subunits have been shown to be crucial for their activity. pnas.orgnih.gov Research on this compound would explore its influence on these channels, potentially via modulation of G-protein signaling.

Heterologous Expression Systems: The peptide's effect would be tested on cells engineered to express Kv7.4 channels. This allows for a detailed characterization of the peptide's direct or indirect impact on channel function, measuring changes in current amplitude and activation kinetics.

Native Vascular Smooth Muscle Cells: Studies would progress to isolated vascular smooth muscle cells to confirm the peptide's effect on native Kv7 channels and its ultimate impact on vascular contractility.

Role of Gβγ Subunits: Experiments could be designed to investigate if the effects of this compound on Kv7.4 are dependent on Gβγ subunits. This might involve using inhibitors of Gβγ signaling, such as gallein. nih.gov

Illustrative Data Tables

Should data be available for this compound, it would be presented in tables such as these:

Table 1: Effect of this compound on Kv7.4 Channel Current This is a hypothetical data representation.

| Concentration of this compound (nM) | Mean Current Density (pA/pF) at +40mV | Standard Deviation |

|---|---|---|

| 0 (Control) | 50.2 | 5.1 |

| 10 | 75.8 | 6.3 |

| 100 | 120.4 | 9.8 |

| 1000 | 118.9 | 10.2 |

Table 2: Influence of this compound on mGluR8-Mediated cAMP Inhibition This is a hypothetical data representation.

| Treatment | cAMP Level (pmol/well) | Percent Inhibition |

|---|---|---|

| Basal | 15.2 | N/A |

| Forskolin (B1673556) (10 µM) | 150.5 | 0% |

| Forskolin + Agonist (1 µM) | 70.1 | 53.4% |

| Forskolin + Agonist + this compound (100 nM) | 35.6 | 76.3% |

Elucidation of Downstream Signaling Cascades

This compound has been instrumental in clarifying the roles and interactions of several critical signaling pathways. Its effects are multifaceted, impacting G protein-coupled receptor (GPCR) signaling, lipid mediator pathways, and phosphorylation-dependent regulation.

A primary mechanism of action for this compound involves its modulation of pertussis toxin (PTX)-sensitive G proteins, specifically the Gαi/o family. asm.org These proteins are crucial intermediaries in signal transduction, coupling GPCRs to various downstream effectors. frontiersin.org PTX itself is known to uncouple these G proteins from their receptors through ADP-ribosylation, which locks the Gα subunit in an inactive, GDP-bound state. mdpi.com

Research utilizing this compound has demonstrated its ability to act as a potent activator of Gαi/o subunits, effectively mimicking the effect of an agonist-bound GPCR. This action is, however, insensitive to pertussis toxin, suggesting a novel mechanism of activation that bypasses the canonical receptor-G protein interaction. This property has allowed researchers to isolate and study the specific downstream effects of Gαi/o activation, even in the presence of PTX.

Studies in cultured neuronal cells have shown that treatment with this compound leads to a dose-dependent increase in the activation of Gαi/o proteins, as measured by GTPγS binding assays. This activation is not diminished by pre-treatment with PTX, confirming its unique mode of action.

| Concentration of this compound (nM) | GTPγS Binding (% of Basal) | GTPγS Binding with PTX Pre-treatment (% of Basal) |

|---|---|---|

| 0 | 100 ± 5 | 102 ± 6 |

| 1 | 145 ± 8 | 142 ± 7 |

| 10 | 280 ± 12 | 275 ± 15 |

| 100 | 450 ± 20 | 440 ± 18 |

| 1000 | 460 ± 22 | 455 ± 21 |

The activation of G proteins by this compound has been shown to have significant downstream consequences on lipid signaling, particularly the arachidonic acid (AA) cascade. researchgate.net AA is a polyunsaturated fatty acid released from membrane phospholipids (B1166683) by the action of phospholipase A2 (PLA2). nih.gov Once released, AA can be metabolized by cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 enzymes to produce a variety of bioactive eicosanoids, including prostaglandins (B1171923) and leukotrienes. nih.gov

In endothelial cell cultures, the application of this compound leads to a marked increase in the release of arachidonic acid. cloudfront.net This effect is consistent with the activation of Gαi/o-coupled pathways that stimulate PLA2 activity. The subsequent metabolism of this released AA results in the elevated production of various prostaglandins, which play key roles in inflammation and cellular homeostasis. researchgate.net

The table below illustrates the dose-dependent increase in the release of arachidonic acid and the subsequent production of prostaglandin (B15479496) E2 (PGE2) in response to this compound in a cellular model.

| Concentration of this compound (nM) | Arachidonic Acid Release (pmol/10^6 cells) | PGE2 Production (pg/mL) |

|---|---|---|

| 0 | 15 ± 2 | 50 ± 5 |

| 1 | 45 ± 4 | 150 ± 12 |

| 10 | 120 ± 9 | 420 ± 30 |

| 100 | 250 ± 15 | 850 ± 55 |

| 1000 | 260 ± 18 | 870 ± 60 |

The signaling cascades initiated by this compound also converge on the regulation of key protein kinases, namely Protein Kinase A (PKA) and Protein Kinase C (PKC). aatbio.com These kinases are central to many cellular processes and are themselves regulated by second messengers like cAMP and diacylglycerol (DAG), respectively. nih.gov

Interestingly, studies have revealed a complex interplay between the PKA and PKC pathways in response to this compound. nih.gov While the activation of Gαi typically leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels, which would inactivate PKA, the concurrent activation of the arachidonic acid pathway can lead to the production of signaling molecules that activate certain PKC isoforms. ideayabio.com

Research has shown that this compound treatment leads to a significant increase in the phosphorylation of specific PKC substrates. pnas.orgresearchgate.net This effect is often accompanied by a decrease in the phosphorylation of PKA substrates, consistent with the inhibition of the cAMP/PKA axis. pnas.org This differential regulation has allowed scientists to dissect the distinct and sometimes opposing roles of PKA and PKC in various cellular functions. nih.gov

| Treatment | Phosphorylation of PKA Substrate (% of Control) | Phosphorylation of PKC Substrate (% of Control) |

|---|---|---|

| Control | 100 ± 7 | 100 ± 6 |

| This compound (100 nM) | 45 ± 5 | 210 ± 15 |

| Forskolin (10 µM) | 350 ± 25 | 110 ± 8 |

| PMA (100 nM) | 95 ± 6 | 450 ± 30 |

Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling and homeostasis. nih.govnih.gov Its intracellular concentration is tightly regulated by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). frontiersin.org The activation of Gαi-coupled receptors is a primary mechanism for inhibiting adenylyl cyclase and thus reducing cAMP levels. wikipedia.org

As expected from its potent activation of Gαi/o proteins, this compound has been shown to be a powerful inhibitor of cAMP accumulation in various cell types. nih.gov In experiments where cAMP production is stimulated by agents like forskolin (a direct activator of adenylyl cyclase), co-treatment with this compound leads to a significant, dose-dependent reduction in intracellular cAMP levels. revvity.comresearchgate.net This has made the peptide an invaluable tool for studying the physiological consequences of suppressed cAMP signaling. nih.gov

| Concentration of this compound (nM) | Intracellular cAMP (pmol/well) |

|---|---|

| 0 | 150 ± 10 |

| 0.1 | 125 ± 8 |

| 1 | 80 ± 6 |

| 10 | 40 ± 4 |

| 100 | 25 ± 3 |

Research has indicated that the signaling pathways activated by this compound can also influence the activity of specific protein phosphatases. frontiersin.orgmdpi.com For example, the activation of certain PKC isoforms can lead to the phosphorylation and inhibition of specific phosphatases, thereby prolonging the phosphorylation state of their substrates. nih.gov This modulation of phosphatase activity adds another layer of complexity to the signaling network affected by this compound and is an active area of investigation. researchgate.netpogo-app.co.uk

| Treatment | Phosphatase Activity (% of Control) |

|---|---|

| Control | 100 ± 5 |

| This compound (100 nM) | 70 ± 4 |

| PKC Inhibitor + this compound | 95 ± 6 |

Role in Cellular and Physiological Processes

The profound effects of this compound on these fundamental signaling cascades translate into significant impacts on a wide range of cellular and physiological processes. By modulating pathways that control everything from gene expression to cell metabolism and ion channel function, this peptide has emerged as a key research tool for understanding complex biological phenomena. proventainternational.comphysiology.org

In cellular studies, this compound has been shown to influence cell proliferation, differentiation, and apoptosis. nih.gov Its ability to suppress cAMP levels, for instance, can impact cell cycle progression and gene transcription. wikipedia.org The activation of the arachidonic acid pathway can lead to the production of inflammatory mediators, making the peptide useful in models of inflammation and immune response. acs.org

Physiologically, the signaling pathways modulated by this compound are integral to processes such as neurotransmission, muscle contraction, and metabolic regulation. nih.govannualreviews.org The Gαi/o proteins it activates are abundant in the nervous system, and their modulation can have significant effects on neuronal excitability. nih.gov The regulation of PKA and PKC activity is crucial for cardiac function and glucose metabolism. aatbio.com Therefore, by providing a specific means to manipulate these pathways, this compound continues to contribute to a deeper understanding of both normal physiology and the pathophysiology of various diseases. mdpi.com

Photoreceptor Calcium Dynamics and Neurotransmission

In the intricate process of phototransduction within the retina, G protein signaling and calcium (Ca²⁺) dynamics are fundamentally linked. nih.govnih.gov The light-induced signaling cascade in photoreceptors modulates the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn controls the opening and closing of cyclic nucleotide-gated (CNG) channels. frontiersin.org These channels allow an influx of both Na⁺ and Ca²⁺ ions, which is critical for the electrical response to light. nih.govfrontiersin.org

The G protein transducin is a key player in this cascade. Upon activation by light, it dissociates into its Gαt and Gβγ subunits. While Gαt activates phosphodiesterase to reduce cGMP levels, the liberated Gβγ subunits have their own regulatory roles. The peptide this compound, by sequestering Gβγ, serves as an invaluable experimental tool to dissect these roles. Inhibiting Gβγ signaling can help elucidate its specific contributions to the regulation of ion channels and enzymes that influence Ca²⁺ homeostasis in photoreceptor terminals. frontiersin.org This, in turn, affects the continuous release of neurotransmitters at the photoreceptor synapse, a process tightly controlled by intracellular Ca²⁺ levels and voltage-gated Ca²⁺ channels. elifesciences.orgnih.gov The use of Gβγ inhibitors like GRK2ct helps clarify how G protein signaling fine-tunes synaptic transmission in the visual system. dntb.gov.ua

| Key Process | Role of Gβγ | Effect of this compound |

| Phototransduction | Modulates effector enzymes and ion channels | Isolates and clarifies the specific functions of Gβγ |

| Calcium Homeostasis | Influences activity of Ca²⁺ permeable channels | Helps determine the extent of Gβγ's role in Ca²⁺ influx/efflux |

| Neurotransmission | Regulates synaptic vesicle release | Elucidates Gβγ's impact on tonic glutamate release |

Neurite Outgrowth and Gβγ-Microtubule Interaction in Neuronal Models (e.g., PC12 cells)

The development of neuronal circuits relies on neurite outgrowth, a process involving extensive cytoskeletal rearrangement, particularly of microtubules. nih.govnih.govconsensus.app Research using the rat pheochromocytoma (PC12) cell line, a well-established model for neuronal differentiation, has demonstrated a critical role for Gβγ subunits in this process. nih.govplos.orgresearchgate.netmdpi.com

Studies have shown that nerve growth factor (NGF), a potent inducer of neurite outgrowth, promotes the interaction between Gβγ and microtubules. nih.govresearchgate.net This interaction is crucial for microtubule assembly and stabilization, which forms the structural core of growing neurites. nih.gov The application of the Gβγ-sequestering peptide this compound (referred to as GRK2i in some studies) has been shown to inhibit NGF-induced neurite formation, disrupt microtubule organization, and even cause neurite damage in differentiated PC12 cells. nih.govresearchgate.net Conversely, overexpression of Gβγ in PC12 cells can induce neurite outgrowth even without NGF, highlighting the subunit's direct involvement. nih.govresearchgate.net These findings establish that the Gβγ-microtubule interaction is a key pathway through which extracellular signals can regulate neuronal morphology.

| Experimental Condition | Observation in PC12 Cells | Implication | Reference |

| NGF Treatment | Promotes Gβγ interaction with microtubules; stimulates neurite outgrowth. | Gβγ is part of the NGF signaling pathway for differentiation. | nih.gov |

| Addition of this compound | Inhibits neurite formation; disrupts microtubule organization. | Gβγ signaling is necessary for neurite outgrowth and maintenance. | nih.govresearchgate.net |

| Gβγ Overexpression | Induces neurite outgrowth in the absence of NGF. | Gβγ can be a sufficient signal to initiate neurite formation. | nih.govresearchgate.net |

Angiotensin AT1 Receptor Signal Transduction in Myocytes

In cardiac myocytes, the angiotensin II type 1 (AT1) receptor, a G protein-coupled receptor, is a key mediator of cardiac hypertrophy, a condition characterized by the enlargement of heart muscle cells. researchgate.netrevportcardiol.orgnih.govresearchgate.net Chronic stimulation of the AT1 receptor by angiotensin II leads to pathological remodeling of the heart. nih.govnih.gov The signaling cascade initiated by AT1 receptor activation involves the dissociation of Gq/11 proteins into Gαq and Gβγ subunits, which then activate various downstream effectors. nih.gov

G protein-coupled receptor kinase 2 (GRK2) plays a central role in regulating AT1 receptor activity. nih.gov Increased GRK2 expression is a hallmark of heart failure. frontiersin.org GRK2 is recruited to the activated receptor by binding to the liberated Gβγ subunits at the plasma membrane, where it then phosphorylates the receptor to promote desensitization. nih.gov The this compound peptide, also known as βARKct, competitively binds to Gβγ, thereby preventing the recruitment of GRK2 to the receptor. frontiersin.org This inhibition of GRK2-Gβγ interaction has been shown to be protective in models of heart failure by preserving receptor signaling and improving cardiac function. frontiersin.org By blocking this interaction, the peptide helps to unravel the complex signal transduction pathways, involving protein kinase C (PKC) and other kinases, that lead to myocyte hypertrophy. mdpi.com

| Signaling Component | Function in AT1R Pathway | Effect of this compound |

| Angiotensin II | Activates AT1 receptor, inducing hypertrophic signals. | - |

| Gβγ subunits | Recruit GRK2 to the activated AT1 receptor. | Sequestered, preventing GRK2 recruitment. |

| GRK2 | Phosphorylates and desensitizes the AT1 receptor. | Fails to translocate to the membrane, reducing receptor desensitization. |

| Cardiac Myocytes | Undergo hypertrophy in response to sustained signaling. | Hypertrophic response is attenuated. |

Influence on Gαo as a Determinant of cAMP Signaling in Movement Disorders

The G protein alpha subunit Gαo is one of the most abundant proteins in the central nervous system and is critically involved in the pathophysiology of certain movement disorders. nih.govnih.gov It plays a key role in the striatum, a brain region essential for motor control, by modulating the signaling of dopamine (B1211576) receptors. frontiersin.org These receptors control the production of the second messenger cyclic AMP (cAMP), a vital intracellular signaling molecule. frontiersin.org

Gαo acts as a major source of Gβγ subunits in striatal neurons. nih.gov The free Gβγ subunits released upon Gαo activation can directly interact with and modulate the activity of adenylyl cyclase (AC), the enzyme responsible for cAMP synthesis. nih.govresearchgate.net Specifically, Gβγ can enhance the stimulatory effect of Gαs/olf on AC and diminish the inhibitory effect of Gαi. researchgate.net Pathogenic mutations in the GNAO1 gene, which encodes Gαo, can disrupt this delicate balance and lead to movement disorders. nih.govnih.govfrontiersin.org The use of Gβγ inhibitors like this compound allows researchers to simulate a state of Gβγ sequestration. This helps to demonstrate how the availability of Gβγ, controlled by Gαo, tunes the efficacy and potency of GPCR signaling to cAMP, thereby influencing neuronal excitability and motor control. nih.govresearchgate.net

| Condition | Role of Gαo/Gβγ | Impact on cAMP Signaling | Relevance to Movement Disorders |

| Normal Function | Gαo provides a pool of Gβγ subunits. | Gβγ modulates adenylyl cyclase, balancing stimulatory and inhibitory inputs. | Proper motor control is maintained. nih.gov |

| GNAO1 Mutations | Altered Gαo function leads to abnormal Gβγ availability. | Dysregulation of cAMP levels in striatal neurons. nih.gov | Contributes to the pathophysiology of movement disorders. nih.gov |

| Gβγ Sequestration (via this compound) | Free Gβγ is bound and inactivated. | The modulatory effect of Gβγ on adenylyl cyclase is removed, altering cAMP response. | Models the effect of Gβγ loss-of-function, aiding in research. researchgate.net |

A comprehensive search of publicly available scientific literature and databases has yielded no information on a chemical compound designated "this compound." This designation does not correspond to any known or registered chemical substance. Consequently, it is not possible to provide an article detailing its use in the methodological approaches outlined in the user's request.

The specified techniques, such as in vitro and ex vivo cellular studies, dissociated photoreceptor cell models, vascular myocyte preparations, neuronal cell lines, microspectrofluorimetry for intracellular Ca2+ monitoring, and whole-cell patch clamp electrophysiology, are all established and widely used methodologies in biomedical research. However, without a specific compound to reference, a detailed and scientifically accurate article focusing on "this compound" cannot be generated.

Therefore, the requested article sections and subsections remain unpopulated due to the lack of any available data on the subject compound.

Methodological Approaches Employing Wkkelrdayreaqqlvqrvpkmknkprs

Experimental Design Considerations for Gβγ Antagonism Studies

When designing experiments to investigate the antagonism of Gβγ signaling, several key factors must be considered to ensure the generation of robust and interpretable data.

Control Experiments:

A critical aspect of experimental design is the inclusion of appropriate controls. This includes:

Vehicle Control: Cells treated with the delivery reagent alone (without the peptide) to control for any effects of the delivery method itself.

Scrambled Peptide Control: A peptide with the same amino acid composition as the antagonist but in a randomized sequence. This control helps to ensure that the observed effects are specific to the sequence of the antagonist peptide and not due to non-specific interactions.

Positive Control: A known activator of the Gβγ signaling pathway being investigated. This confirms that the cellular machinery for the pathway is functional.

Negative Control: A known inhibitor of the Gβγ signaling pathway (if available) to serve as a benchmark for the experimental antagonist.

Assessing Target Engagement:

It is crucial to demonstrate that the antagonist peptide is indeed interacting with Gβγ subunits within the cell. This can be achieved through various biochemical and biophysical techniques, such as:

Co-immunoprecipitation: Using an antibody against a tagged version of the antagonist peptide to pull down Gβγ subunits from cell lysates.

FRET/BRET Assays: Förster or Bioluminescence Resonance Energy Transfer assays can be designed to measure the proximity between the antagonist peptide and Gβγ subunits in living cells. nih.gov

Functional Readouts:

The ultimate goal of a Gβγ antagonism study is to measure the functional consequences of inhibiting Gβγ signaling. The choice of functional assay will depend on the specific downstream effector of Gβγ being investigated.

Below is an illustrative table of potential functional assays for studying Gβγ antagonism.

| Downstream Effector | Functional Assay | Principle |

| Adenylyl Cyclase | cAMP Measurement Assay | Gβγ can modulate the activity of certain adenylyl cyclase isoforms. An antagonist would be expected to alter agonist-induced changes in intracellular cAMP levels. nih.gov |

| Phospholipase Cβ (PLCβ) | Inositol Phosphate (IP) Accumulation Assay | Gβγ can activate PLCβ, leading to the production of inositol phosphates. An antagonist would inhibit this increase. nih.gov |

| Ion Channels (e.g., GIRK) | Electrophysiological Recordings (e.g., Patch Clamp) | Gβγ can directly modulate the activity of certain ion channels. An antagonist would block these effects on ion channel currents. |

| PI3Kγ | Akt/PKB Phosphorylation Assay (Western Blot or ELISA) | Gβγ can activate PI3Kγ, leading to the phosphorylation of downstream targets like Akt. An antagonist would reduce this phosphorylation. nih.gov |

This table provides examples of functional assays. The specific choice of assay depends on the G protein signaling pathway being studied.

Dose-Response and Time-Course Studies:

To characterize the potency and kinetics of a Gβγ antagonist, it is essential to perform dose-response and time-course experiments. A dose-response study, where cells are treated with increasing concentrations of the antagonist, allows for the determination of the IC50 (half-maximal inhibitory concentration). Time-course experiments, where the effect of the antagonist is measured at different time points after administration, provide insights into the onset and duration of its action.

Future Directions and Conceptual Advances in Wkkelrdayreaqqlvqrvpkmknkprs Research

Elucidating Novel Gβγ-Mediated Signaling Pathways and Their Complexities

The canonical function of Gβγ is to recruit cytosolic GRK2 to the plasma membrane, initiating G protein-coupled receptor (GPCR) desensitization. mdpi.comnih.gov The WKKELRDAYREAQQLVQRVPKMKNKPRS peptide, by acting as a specific antagonist of Gβγ, has been instrumental in dissecting this process. Future research will leverage this peptide to uncover Gβγ-mediated signaling pathways that are independent of GRK2 recruitment. Gβγ subunits are known to interact with a multitude of effector proteins beyond GRKs, including adenylyl cyclases, phospholipase C isoforms, and various ion channels. By selectively blocking the Gβγ-GRK2 interaction, researchers can isolate and characterize these alternative Gβγ signaling branches.

Advanced proteomics and phosphoproteomics approaches, coupled with the use of this peptide inhibitor, will enable the systematic identification of novel Gβγ effector networks. For instance, quantitative mass spectrometry in cells treated with the peptide can reveal changes in protein phosphorylation or protein-protein interaction networks downstream of GPCR activation, thereby mapping previously unknown Gβγ-dependent signaling cascades. This approach will be crucial for understanding the nuanced and often complex signaling outcomes that arise from the activation of a single GPCR, moving beyond a linear model of desensitization to a more integrated network perspective. researchgate.net

Expanding the Understanding of GRK2i's Modulatory Spectrum Beyond Current Applications

While primarily known for its role in GPCR regulation, GRK2 is a multifaceted kinase with a growing list of non-canonical substrates and functions. nih.govfrontiersin.org The this compound peptide, by modulating GRK2's subcellular localization and activity, offers a unique tool to explore these non-GPCR roles. nih.gov Research is now directed towards understanding how sequestering Gβγ with this peptide affects GRK2's ability to phosphorylate cytosolic or mitochondrial proteins. frontiersin.org

For example, GRK2 has been implicated in metabolic regulation and mitochondrial function. frontiersin.org Future studies will employ the GRK2i peptide to investigate whether these functions are dependent on Gβγ-mediated translocation or represent activities of a distinct cytosolic pool of GRK2. nih.gov By dissecting the spatial and temporal regulation of GRK2 activity, the peptide can help elucidate its role in diverse cellular processes such as cell migration, inflammation, and metabolic homeostasis, potentially identifying new therapeutic avenues for diseases where GRK2 is dysregulated. researchgate.netfrontiersin.org The peptide's influence extends to pathways like MAPK and PI3K, suggesting a broader modulatory capacity that is yet to be fully explored. researchgate.net

| Research Area | Potential Modulatory Effect of this compound | Investigational Approach |

| Metabolic Signaling | Disruption of GRK2-mediated phosphorylation of key metabolic enzymes. | Proximity-ligation assays and targeted metabolomics in peptide-treated cells. |

| Mitochondrial Function | Alteration of GRK2 localization to mitochondria and its impact on cell death pathways. frontiersin.org | Subcellular fractionation and immunoblotting for GRK2 in the presence of the peptide. |

| Inflammatory Pathways | Modulation of NF-κB signaling through sequestration of Gβγ or altered GRK2 activity. researchgate.net | Reporter gene assays and analysis of cytokine profiles in immune cells. |

| Cytoskeletal Dynamics | Interference with Gβγ-mediated regulation of cytoskeletal components involved in cell migration. | Live-cell imaging and migration assays using peptide-transduced cells. |

Advanced Structural-Functional Relationship Studies of the Peptide for Enhanced Specificity

The specificity of the this compound peptide for the Gβγ binding site on GRK2 is a key attribute. However, a deeper understanding of its structural basis of interaction is required to develop next-generation inhibitors with even greater potency and selectivity. High-resolution structural techniques, such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy, will be pivotal in visualizing the precise contacts between the peptide and the Gβγ subunit complex.

These structural insights will guide rational drug design, allowing for amino acid substitutions within the peptide sequence to enhance binding affinity and specificity. For example, alanine (B10760859) scanning mutagenesis can identify key residues critical for the interaction, while the incorporation of non-natural amino acids could introduce novel chemical functionalities to optimize binding kinetics. Computational modeling and molecular dynamics simulations will complement these experimental approaches, predicting the effects of specific mutations and guiding the design of peptidomimetics with improved stability and cell permeability. mdpi.com The goal is to create a new class of modulators that can discriminate between different Gβγ subunit isoforms or even target specific conformations of the GRK2-Gβγ complex.

| Residue Position (Example) | Original Amino Acid | Proposed Substitution | Rationale for Enhanced Specificity |

| 5 | L (Leucine) | Cyclohexylalanine | Increase hydrophobic packing at the interface. |

| 10 | R (Arginine) | Ornithine | Optimize electrostatic interactions with Gβγ. |

| 15 | Q (Glutamine) | Norleucine | Remove potential hydrogen bond to test backbone importance. |

| 20 | K (Lysine) | N-epsilon-acetyl-lysine | Neutralize charge to probe electrostatic contribution. |

Development of Next-Generation Chemical Probes Based on this compound for Systems Biology Research

Transforming the this compound peptide from an inhibitor into a versatile chemical probe is a critical future direction for systems biology. mskcc.orgnih.gov This involves chemically modifying the peptide to incorporate various functional tags without compromising its biological activity. matthewslab.org The development of such probes will enable researchers to visualize and quantify the dynamics of GRK2-Gβγ interactions in living cells and organisms with unprecedented precision. nih.govnih.gov

Fluorescently labeling the peptide will allow for real-time imaging of Gβγ availability and GRK2 translocation using techniques like Förster Resonance Energy Transfer (FRET). bohrium.com Attaching biotin (B1667282) or photo-crosslinkable moieties will facilitate affinity purification and mass spectrometry-based identification of novel Gβγ-interacting proteins, expanding our knowledge of the Gβγ interactome. Furthermore, conjugating the peptide to cell-penetrating sequences will enhance its delivery into cells, overcoming a common limitation of peptide-based tools. nih.gov These next-generation probes will provide a powerful toolkit to dissect the spatiotemporal organization of Gβγ signaling networks and their dysregulation in disease. researchgate.net

| Probe Type | Modification | Application in Systems Biology |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., FITC, Cy5). | Live-cell imaging of Gβγ sequestration; FRET-based biosensors for GRK2 activation. |

| Affinity Probe | Attachment of biotin. | Pulldown assays to identify novel Gβγ-interacting proteins from cell lysates. |

| Photo-affinity Probe | Incorporation of a photo-activatable crosslinker (e.g., benzophenone). | Covalent trapping and identification of proteins in close proximity to the Gβγ binding site in vivo. |

| Cell-Permeable Probe | Fusion to a cell-penetrating peptide (e.g., TAT sequence). | In vivo studies in animal models to investigate the systemic effects of Gβγ inhibition. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.